REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[NH:8])=[CH:5][CH:4]=1.[Na].C(OC=C(C#N)C#N)C>C(O)C>[Cl:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[NH:8])=[CH:5][CH:4]=1 |f:0.1,^1:11|
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Name
|
|
Quantity
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20.151 g
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Type
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reactant
|
Smiles
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C(C)OC=C(C#N)C#N
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Name
|
|
Quantity
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350 mL
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Type
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solvent
|
Smiles
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C(C)O
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Type
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CUSTOM
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Details
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After stirring for one hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
to facilitate stirring
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Type
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STIRRING
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Details
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After stirring at ambient temperature for ca. 70 hours
|
Duration
|
70 h
|
Type
|
TEMPERATURE
|
Details
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the mixture is refluxed for ten minutes
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Type
|
TEMPERATURE
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Details
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cooled
|
Type
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FILTRATION
|
Details
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filtered
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Type
|
WASH
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Details
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the solid product washed with ethanol (100 ml.), water (2×50 ml.)
|
Type
|
CUSTOM
|
Details
|
then dried at 80° C./house vac
|
Type
|
CUSTOM
|
Details
|
at 100° C.
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The initial product is recrystallized from 1,2-dimethoxyethane affording colorless needles melting at 267.0°-267.5° C. (uncorr.) in a yield of 20.160 g
|
Type
|
CUSTOM
|
Details
|
Concentration of the mother liquors afforded two additional crops of colorless needles
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |